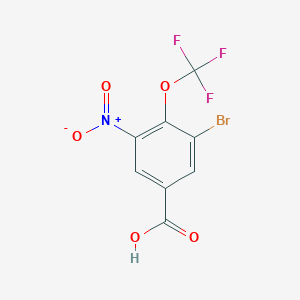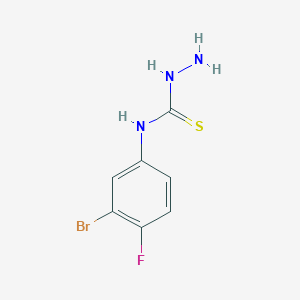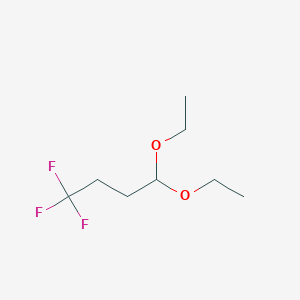
4,4-Diethoxy-1,1,1-trifluorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diethoxy-1,1,1-trifluorobutane is an organic compound with the molecular formula C8H15F3O2 It is a fluorinated ether, which means it contains both ether and fluorine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-1,1,1-trifluorobutane typically involves the reaction of 4,4,4-trifluorobutan-1-ol with diethyl sulfate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the ethoxy group from diethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves careful control of temperature, pressure, and the use of high-purity reagents.
化学反应分析
Types of Reactions
4,4-Diethoxy-1,1,1-trifluorobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学研究应用
4,4-Diethoxy-1,1,1-trifluorobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 4,4-Diethoxy-1,1,1-trifluorobutane exerts its effects involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ethoxy groups can participate in various chemical reactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another fluorinated compound with similar properties.
2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane: A chlorinated analog with different reactivity.
Uniqueness
4,4-Diethoxy-1,1,1-trifluorobutane is unique due to its combination of fluorine and ethoxy groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique material properties.
属性
分子式 |
C8H15F3O2 |
|---|---|
分子量 |
200.20 g/mol |
IUPAC 名称 |
4,4-diethoxy-1,1,1-trifluorobutane |
InChI |
InChI=1S/C8H15F3O2/c1-3-12-7(13-4-2)5-6-8(9,10)11/h7H,3-6H2,1-2H3 |
InChI 键 |
KZNMRURXVYZRIZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CCC(F)(F)F)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)
![4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12855180.png)

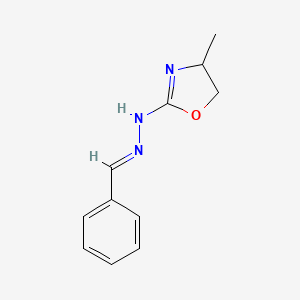
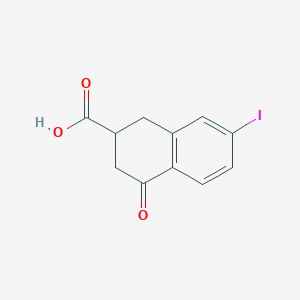
![N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12855208.png)
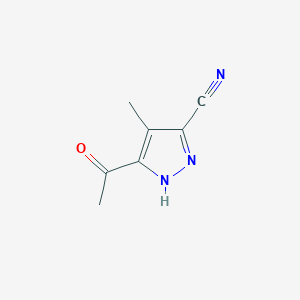
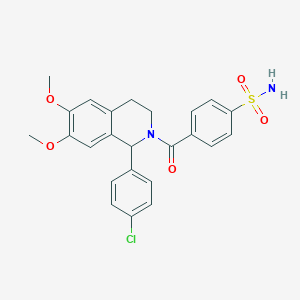
![Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B12855220.png)
![(2-Bromobenzo[d]oxazol-4-yl)methanol](/img/structure/B12855226.png)
![2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-](/img/structure/B12855227.png)
